![molecular formula C13H13NO5S2 B7571880 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid, also known as MTSEA, is a chemical compound that has been widely used in scientific research for its unique properties. MTSEA is a sulfhydryl-reactive compound that has been used as a tool to study protein structure and function.
作用機序
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid reacts with cysteine residues in proteins through a nucleophilic substitution reaction. The sulfonamide group of this compound reacts with the thiol group of cysteine, forming a covalent bond. This reaction can lead to changes in protein conformation, activity, and interactions.
Biochemical and Physiological Effects:
This compound can have a variety of biochemical and physiological effects depending on the protein it interacts with. This compound can modify the activity and conformation of ion channels, transporters, receptors, and enzymes. This compound has been shown to affect the gating of ion channels, the transport activity of transporters, the ligand binding of receptors, and the catalytic activity of enzymes. This compound can also be used to study protein-protein interactions and protein-ligand interactions.
実験室実験の利点と制限
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cell membranes and react with intracellular proteins. This compound can be used to study protein structure and function in native cells and tissues. This compound can also be used to study protein-ligand interactions and protein-protein interactions. However, this compound has some limitations for lab experiments. This compound can react with other nucleophiles such as histidine and lysine residues in proteins, which can complicate the interpretation of results. This compound can also be toxic to cells at high concentrations.
将来の方向性
There are several future directions for the use of 5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid in scientific research. This compound can be used to study the structure and function of membrane proteins, which are important drug targets. This compound can also be used to study the effects of post-translational modifications on protein structure and function. This compound can be used in combination with other sulfhydryl-reactive compounds to study protein-protein interactions and protein-ligand interactions. Finally, this compound can be used in combination with other techniques such as X-ray crystallography and NMR spectroscopy to study protein structure and function at atomic resolution.
Conclusion:
In conclusion, this compound is a sulfhydryl-reactive compound that has been widely used in scientific research to study protein structure and function. This compound can react with cysteine residues in proteins, which can lead to changes in protein conformation, activity, and interactions. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of this compound in scientific research, including the study of membrane proteins, post-translational modifications, and protein-protein interactions.
合成法
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid can be synthesized by reacting 5-bromo-3-carboxy-thiophene with 2-methoxy-4-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid that can be purified by recrystallization.
科学的研究の応用
5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid has been widely used in scientific research as a sulfhydryl-reactive compound to study protein structure and function. This compound can react with cysteine residues in proteins, which can lead to changes in protein conformation, activity, and interactions. This compound has been used to study the structure and function of ion channels, transporters, receptors, and enzymes.
特性
IUPAC Name |
5-[(2-methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S2/c1-8-3-4-10(11(5-8)19-2)14-21(17,18)12-6-9(7-20-12)13(15)16/h3-7,14H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTYTTKNFARGSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=CS2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
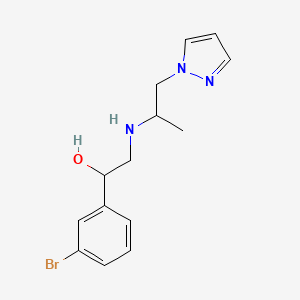
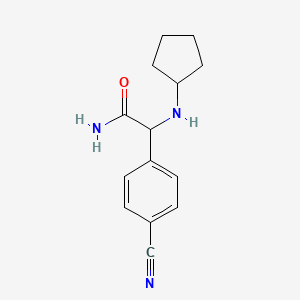
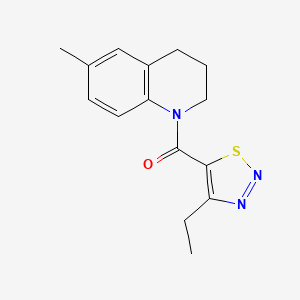
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571816.png)
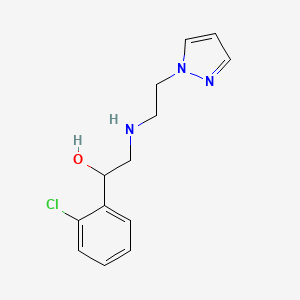
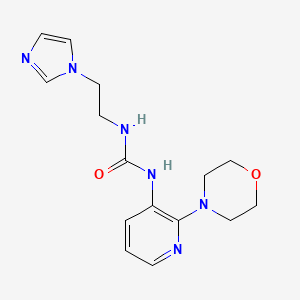
![2-[(3-Bromo-5-chloro-2-methoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571843.png)
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)
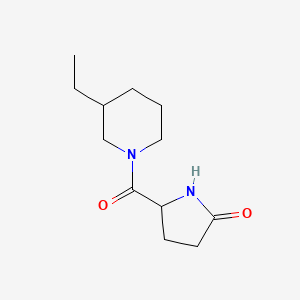
![4-Ethyl-3-[(1-methylpyrazol-3-yl)sulfamoyl]benzoic acid](/img/structure/B7571876.png)
![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)

